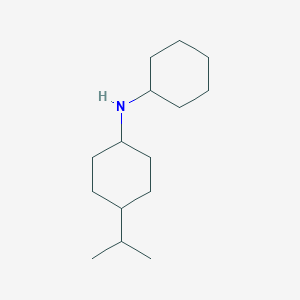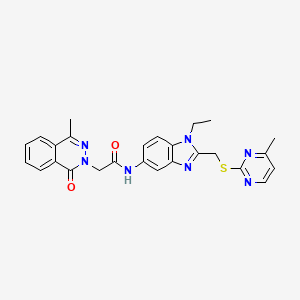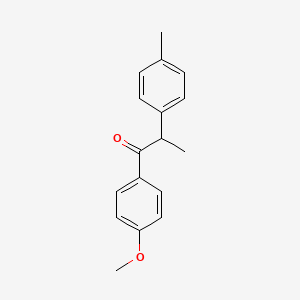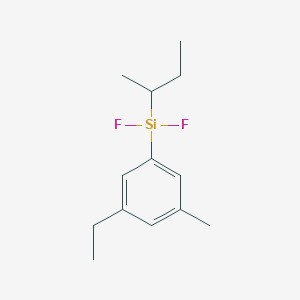
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane is an organosilicon compound characterized by the presence of a silicon atom bonded to two fluorine atoms, a butan-2-yl group, and a 3-ethyl-5-methylphenyl group. Organosilicon compounds are widely studied due to their unique chemical properties and applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane typically involves the reaction of a suitable organosilicon precursor with fluorinating agents. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond in the presence of a catalyst, followed by fluorination.
Industrial Production Methods
Industrial production of such organosilicon compounds often involves large-scale hydrosilylation and fluorination processes. These methods are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions.
化学反应分析
Types of Reactions
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Silanols, siloxanes.
Reduction: Silanes.
Substitution: Various organosilicon derivatives.
科学研究应用
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
作用机制
The mechanism of action of (Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane involves its interaction with molecular targets through its silicon-fluorine bonds. These interactions can lead to the formation of stable complexes or the transfer of functional groups, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
(Butan-2-yl)(3-ethyl-5-methylphenyl)chlorosilane: Similar structure but with chlorine atoms instead of fluorine.
(Butan-2-yl)(3-ethyl-5-methylphenyl)trimethylsilane: Contains trimethylsilyl groups instead of fluorine atoms.
(Butan-2-yl)(3-ethyl-5-methylphenyl)dimethylsilane: Contains dimethylsilyl groups instead of fluorine atoms.
Uniqueness
(Butan-2-yl)(3-ethyl-5-methylphenyl)difluorosilane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chlorinated or methylated counterparts.
属性
CAS 编号 |
918446-96-5 |
|---|---|
分子式 |
C13H20F2Si |
分子量 |
242.38 g/mol |
IUPAC 名称 |
butan-2-yl-(3-ethyl-5-methylphenyl)-difluorosilane |
InChI |
InChI=1S/C13H20F2Si/c1-5-11(4)16(14,15)13-8-10(3)7-12(6-2)9-13/h7-9,11H,5-6H2,1-4H3 |
InChI 键 |
HFXMBRQUFCNDPK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC(=C1)C)[Si](C(C)CC)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


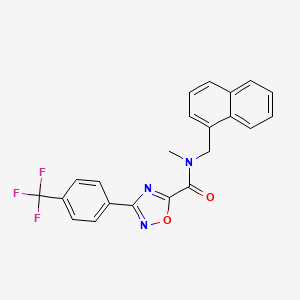
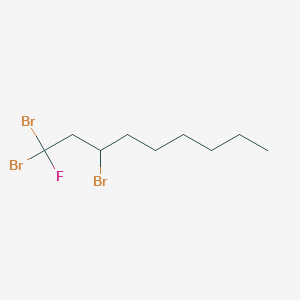
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)
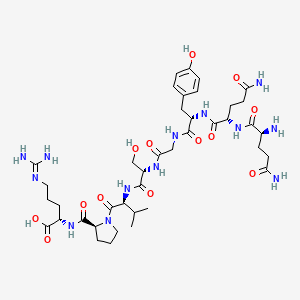


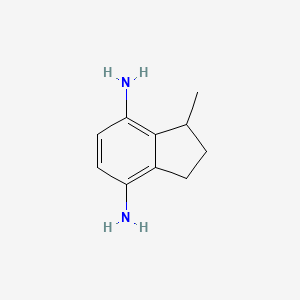
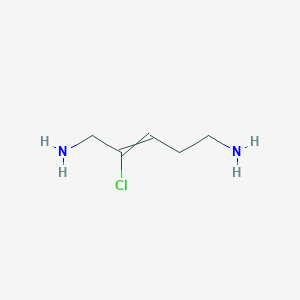
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
![(2S)-2-(3-fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B12621206.png)
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
